molecular formula C9H7BrO4 B13365490 5-(Bromomethyl)isophthalic acid

5-(Bromomethyl)isophthalic acid

Cat. No.: B13365490
M. Wt: 259.05 g/mol
InChI Key: YURYXANPFWEPEI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isophthalic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of isophthalic acid, where a bromomethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)isophthalic acid typically involves the bromination of isophthalic acid derivatives. One common method is the bromination of methyl isophthalate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)isophthalic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Various substituted isophthalic acid derivatives.

    Oxidation: 5-Carboxyisophthalic acid.

    Reduction: 5-Methylisophthalic acid.

Scientific Research Applications

5-(Bromomethyl)isophthalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a linker in bioconjugation reactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)isophthalic acid depends on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoisophthalic acid: Similar structure but lacks the methyl group.

    5-Methylisophthalic acid: Similar structure but lacks the bromine atom.

    Isophthalic acid: Parent compound without any substituents.

Uniqueness

5-(Bromomethyl)isophthalic acid is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds. The bromomethyl group provides a reactive site for further functionalization, while the carboxylic acid groups offer opportunities for coordination with metals and other species.

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

5-(bromomethyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H7BrO4/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

YURYXANPFWEPEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CBr

Origin of Product

United States

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